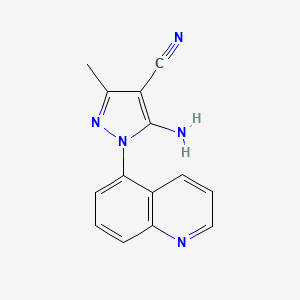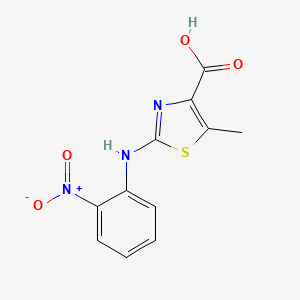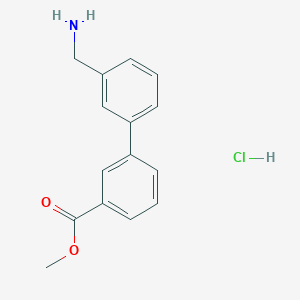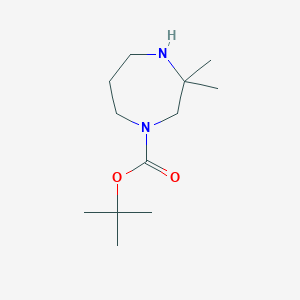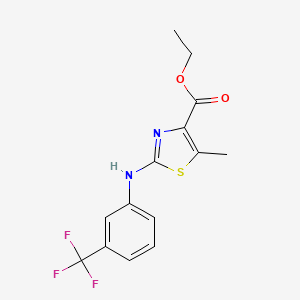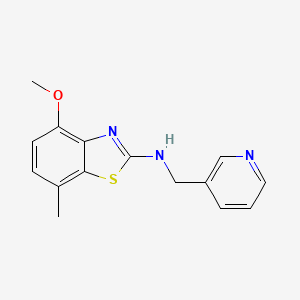
4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as PBTZ169, is a novel compound that has been synthesized for its potential use as an anti-tuberculosis drug. The synthesis of PBTZ169 involves the reaction of 2-aminobenzothiazole with pyridine-3-carboxaldehyde and subsequent methylation and O-methylation.
Wissenschaftliche Forschungsanwendungen
Palladium(II) and Platinum(II) Complexes with Anticancer Potential
Ghani and Mansour (2011) studied the synthesis of Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, including derivatives of 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. These complexes have potential applications as anticancer compounds. The study used a range of physico-chemical techniques to elucidate their structures and demonstrated their activity against various cancer cell lines, comparable to cis-platin (Ghani & Mansour, 2011).
Synthesis and Antibacterial Activity
Vartale et al. (2008) explored the synthesis of new compounds including derivatives of 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and their antibacterial activity. This work contributes to the understanding of how structural variations in such compounds can impact their biological activity (Vartale et al., 2008).
Antifungal Effects of Related Compounds
Jafar et al. (2017) synthesized derivatives similar to 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and investigated their antifungal properties against Aspergillus terreus and Aspergillus niger. The study provides insights into the potential use of these compounds as antifungal agents (Jafar et al., 2017).
Mimicking Methane Monooxygenases in Hydroxylation of Alkanes
Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes of tridentate 3N ligands, including derivatives of 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, as functional models for methane monooxygenases. This research is significant in understanding the hydroxylation of alkanes, a crucial process in organic chemistry (Sankaralingam & Palaniandavar, 2014).
Synthesis of New Pyridine Derivatives with Antimicrobial Activity
Patel et al. (2011) focused on the synthesis of new pyridine derivatives, including 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, and their antimicrobial properties. The study highlights the compound's potential in developing new antimicrobial agents (Patel et al., 2011).
Manganese(II) Complexes and Magnetism Studies
Wu et al. (2004) synthesized Manganese(II) complexes of 2-aminomethylpyridine-derived ligands, similar to 4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, and studied their structures and magnetic properties. This research contributes to the field of coordination chemistry and magnetic materials (Wu et al., 2004).
Eigenschaften
IUPAC Name |
4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-5-6-12(19-2)13-14(10)20-15(18-13)17-9-11-4-3-7-16-8-11/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJPMLYAQIYONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



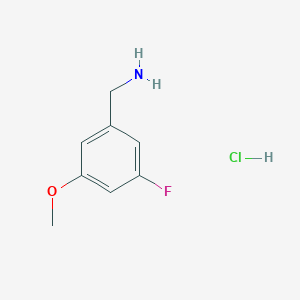
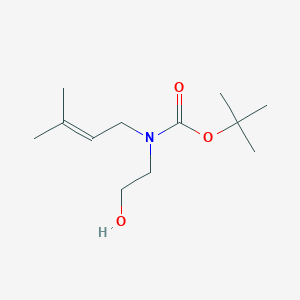
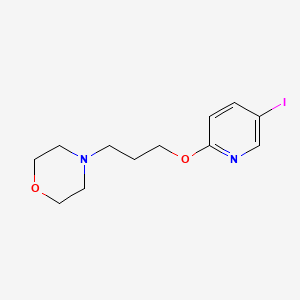
![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1415310.png)
![([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride](/img/structure/B1415311.png)

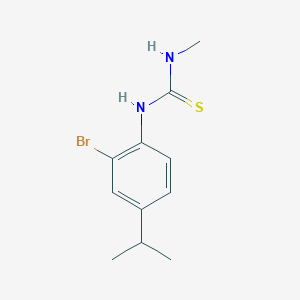
![Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B1415317.png)
